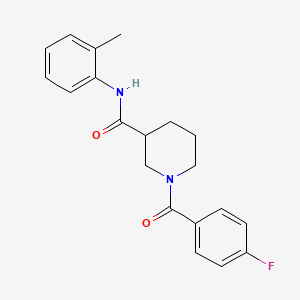
1-(4-fluorobenzoyl)-N-(2-methylphenyl)-3-piperidinecarboxamide
概要
説明
1-(4-fluorobenzoyl)-N-(2-methylphenyl)-3-piperidinecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-N-(2-methylphenyl)-3-piperidinecarboxamide typically involves the following steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of the 4-fluorobenzoyl chloride by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 4-fluorobenzoyl chloride is then reacted with 2-methylphenylamine in the presence of a base such as triethylamine to form the corresponding amide.
Piperidinecarboxamide Formation: The final step involves the reaction of the intermediate amide with piperidine-3-carboxylic acid under dehydrating conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-(4-fluorobenzoyl)-N-(2-methylphenyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzoyl derivatives.
科学的研究の応用
1-(4-fluorobenzoyl)-N-(2-methylphenyl)-3-piperidinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.
Material Science: The compound’s unique structural properties make it a candidate for the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into cellular mechanisms and pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
作用機序
The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-methylphenyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group enhances the compound’s binding affinity to these targets, while the piperidinecarboxamide moiety facilitates its penetration into biological membranes. This dual functionality allows the compound to modulate various biochemical pathways, leading to its observed pharmacological effects.
類似化合物との比較
Similar Compounds
- 1-(4-fluorobenzoyl)-2-(2-methylphenyl)pyrrolidine
- 4-(1-{4-[(2-fluorobenzoyl)oxy]-3-methylphenyl}cyclopentyl)-2-methylphenyl 2-fluorobenzoate
- 3-(4-fluorobenzoyl)-2-methylpyrrolo(2,1-a)isoquinoline-1-carbonitrile
Uniqueness
1-(4-fluorobenzoyl)-N-(2-methylphenyl)-3-piperidinecarboxamide stands out due to its unique combination of a fluorobenzoyl group and a piperidinecarboxamide moiety. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-5-2-3-7-18(14)22-19(24)16-6-4-12-23(13-16)20(25)15-8-10-17(21)11-9-15/h2-3,5,7-11,16H,4,6,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMOXFUYFIZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


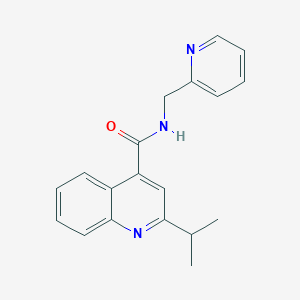
![3-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}benzamide](/img/structure/B4516902.png)
![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide](/img/structure/B4516921.png)
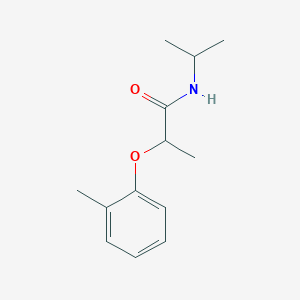
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4516948.png)
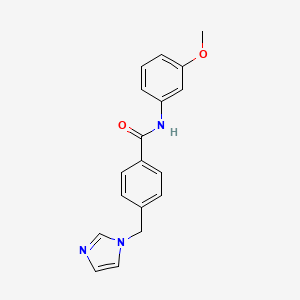
![1-(methylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4516959.png)
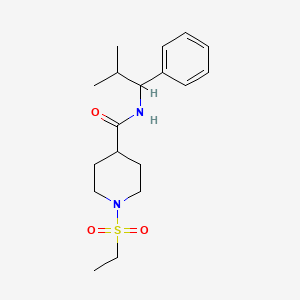
![6-chloro-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4516972.png)
![4-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B4516974.png)
![3-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4516979.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B4516980.png)
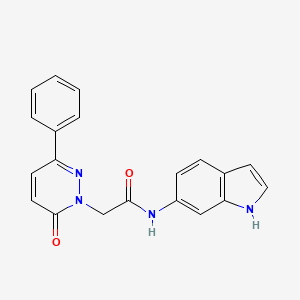
![1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4516989.png)
